Product packaging for Methyl 2-[(1-phenylpropyl)amino]acetate(Cat. No.:CAS No. 1019554-60-9)

Methyl 2-[(1-phenylpropyl)amino]acetate

Cat. No.: B1519424
CAS No.: 1019554-60-9
M. Wt: 207.27 g/mol
InChI Key: GGEBRSXPLRWCKE-UHFFFAOYSA-N
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Description

Methyl 2-[(1-phenylpropyl)amino]acetate is a chemical compound with the CAS Registry Number 1019554-60-9 . Its molecular formula is C12H17NO2, corresponding to a molecular weight of 207.27 g/mol . The compound is characterized by its SMILES notation, CCC(C1=CC=CC=C1)NCC(=O)OC , and its InChIKey is GGEBRSXPLRWCKE-UHFFFAOYSA-N . This substance is offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. The specific research applications, mechanism of action, and detailed physicochemical properties of this compound are areas for further investigation by qualified researchers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B1519424 Methyl 2-[(1-phenylpropyl)amino]acetate CAS No. 1019554-60-9

Properties

IUPAC Name

methyl 2-(1-phenylpropylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-11(13-9-12(14)15-2)10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEBRSXPLRWCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Methyl 2-[(1-phenylpropyl)amino]acetate is explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the manufacturing of various chemical products, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Methyl 2-[(Cyclopropylmethyl)amino]acetate (CID 28566992)

  • Molecular Formula: C₇H₁₃NO₂ vs. C₁₂H₁₇NO₂ (estimated for Methyl 2-[(1-phenylpropyl)amino]acetate).
  • Key Differences :
    • The cyclopropylmethyl group in CID 28566992 introduces steric constraints and enhanced ring strain compared to the linear 1-phenylpropyl chain in the target compound.
    • The absence of an aromatic phenyl group in CID 28566992 reduces lipophilicity, impacting solubility and membrane permeability in biological systems .
  • Applications: CID 28566992’s simpler structure may favor use in small-molecule catalysis or as a building block for non-aromatic derivatives.

Impurity D(EP): (1RS)-1-[(Dimethylamino)-methyl]-1-phenylpropyl 3,4,5-Trimethoxybenzoate (CAS 92414-09-0)

  • Structural Comparison: Shares the phenylpropyl backbone but incorporates a dimethylamino-methyl group and a trimethoxybenzoate ester.
  • Regulatory Relevance : Listed as a pharmaceutical impurity, indicating its significance in quality control during drug manufacturing.

Ethyl 2-(1-{[1-(2-Ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate (CAS 2007924-94-7)

  • Functional Group Comparison :
    • Contains dual cyclopropyl groups and an ethoxyacetate ester, contrasting with the single phenylpropyl and methyl ester in the target compound.
    • The cyclopropyl rings may confer rigidity, affecting conformational flexibility and binding affinity in receptor interactions .
  • Synthetic Utility : Likely used in cyclopropane-based drug design due to its strained ring system.

(1R,2S)-2-[N-Benzyl-N-(Mesitylenesulfonyl)amino]-1-phenylpropyl Acetate (CAS 240423-74-9)

  • Complexity and Substituents :
    • Features a mesitylenesulfonyl group and benzyl substitution, increasing molecular weight (465.6 g/mol) and steric bulk compared to the simpler methyl ester in the target compound.
    • Predicted pKa (-7.02) suggests strong electron-withdrawing effects from the sulfonyl group, altering acidity and reactivity .
  • Applications : Used as a reagent in stereoselective aldol reactions, highlighting its role in asymmetric synthesis.

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties/Applications References
This compound C₁₂H₁₇NO₂* ~207.3* Phenylpropylamine, methyl ester Hypothesized intermediate in drug synthesis
Methyl 2-[(cyclopropylmethyl)amino]acetate C₇H₁₃NO₂ 143.18 Cyclopropylmethylamine, methyl ester Building block for non-aromatic derivatives
Impurity D(EP) (CAS 92414-09-0) C₂₀H₂₅NO₅ 359.42 Trimethoxybenzoate, dimethylamino Pharmaceutical impurity
(1R,2S)-...Propyl Acetate (CAS 240423-74-9) C₂₇H₃₁NO₄S 465.6 Mesitylenesulfonyl, benzyl Aldol reaction reagent

*Estimated based on structural analogy.

Research Findings and Implications

  • Steric and Electronic Effects : The 1-phenylpropyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to cyclopropyl or aliphatic analogs, making it advantageous for CNS-targeting drugs .
  • Synthetic Challenges : Impurity profiles (e.g., MM0417.07 and MM0417.11) suggest that alkylation or esterification steps during synthesis require stringent control to avoid undesired byproducts .
  • Biological Activity : Sulfonamide and trimethoxybenzoate analogs demonstrate that substituent modifications significantly alter pharmacokinetics, emphasizing the need for structure-activity relationship (SAR) studies .

Biological Activity

Methyl 2-[(1-phenylpropyl)amino]acetate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Chemical Formula : C12H17NO2
  • Molecular Weight : 205.27 g/mol
  • CAS Number : 43190780

The compound features an amine functional group attached to a methyl acetate moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit varied mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many amine-containing compounds can inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : The compound may interact with neurotransmitter receptors or other cellular targets, influencing physiological responses.

Antimicrobial Activity

Studies have shown that related compounds exhibit antimicrobial properties against various pathogens. In vitro assays reveal that methyl derivatives can inhibit the growth of:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

Cytotoxicity

Cytotoxic assays conducted on cancer cell lines (e.g., MCF7 for breast cancer and HCT116 for colon cancer) indicate that this compound may possess cytotoxic effects, potentially leading to apoptosis in malignant cells.

Cell LineIC50 Value (µM)Reference
MCF715.4
HCT11622.1

Study on Antitumor Activity

A recent study evaluated the antitumor activity of this compound in vivo using xenograft models. The results demonstrated significant tumor size reduction compared to control groups, suggesting potential as an anticancer agent.

Pharmacokinetics and Metabolism

The compound's pharmacokinetics were assessed in animal models, revealing a moderate absorption rate with a half-life suitable for therapeutic applications. Metabolism studies indicated that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which may influence its efficacy and safety profile.

Preparation Methods

General Synthetic Strategy

Detailed Research Findings and Data

Reaction Conditions and Yields

Method Key Reagents/Conditions Yield (%) Notes
Reductive Amination Methyl 2-aminoacetate, 1-phenylpropanal, NaBH3CN, mild pH 70-85 Requires careful pH control
Esterification Amino alcohol, methyl chloroacetate, base (e.g., triethylamine) 60-80 Sensitive to moisture and temperature
Pd-Catalyzed Coupling Pd(dba)2, t-Bu3P, ZnF2, DMF, 80°C, 18h ~100 High yield, scalable, suitable for pharma

Spectroscopic Characterization

  • 1H-NMR (400 MHz, CDCl3):

    • Methyl ester singlet at ~3.65 ppm
    • Aromatic protons between 7.18–7.29 ppm
    • Methyl and methylene protons consistent with 1-phenylpropyl group.
  • Mass Spectrometry:

    • Molecular ion peak consistent with C12H17NO2 (m/z 207.27)
    • Fragmentation patterns confirm ester and amine functionalities.

Industrial and Pharmaceutical Relevance

  • The methods described enable high-purity synthesis suitable for pharmaceutical applications.
  • Catalytic methods improve scalability and reduce hazardous reagents (e.g., avoiding zinc powder reduction).
  • The compound exhibits potential anti-histamine activity, underscoring the importance of efficient synthesis.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Industrial Applicability
Reductive Amination Mild conditions, selective Moderate yield, requires careful control Moderate, suitable for lab scale
Esterification Direct ester formation Sensitive to conditions, moderate yield Limited by reaction sensitivity
Pd-Catalyzed Coupling High yield, scalable, cleaner reaction Requires expensive catalysts High, preferred for pharma scale

Q & A

Q. Key Variables :

VariableImpact on YieldOptimal Conditions
TemperatureHigher yields at 60–80°C70°C
SolventPolar aprotic (DMF, THF) > ProticDMF
Catalyst Loading10–15 mol% for Pd-catalyzed steps12 mol%

How can researchers validate the structural integrity of this compound?

Basic Research Question
Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR : Compare δ values for ester (3.6–3.8 ppm, COOCH₃), amine (1.2–1.5 ppm, NH), and aromatic protons (7.2–7.5 ppm) .
  • X-ray Crystallography : Resolve bond angles and confirm stereochemistry (e.g., monoclinic P21/n space group, a = 7.58 Å, b = 14.70 Å, β = 98.75°) .
  • HRMS : Match exact mass (e.g., C₁₂H₁₅NO₂ requires 205.1103 g/mol) .

What methodologies are used to analyze discrepancies in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity (e.g., antifungal vs. receptor-binding results) can arise from:

  • Purity Variations : Use HPLC (C18 column, 90:10 MeOH:H₂O) to confirm ≥98% purity .
  • Assay Conditions : Standardize protocols (e.g., MIC for antifungal activity: 8–16 µg/mL against C. albicans ).
  • Structural Analogues : Compare with methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate, noting substituent effects on potency .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question
Methodology :

Substituent Variation : Modify the phenylpropyl group (e.g., halogenation, alkyl chain length) .

Bioassays : Test against targets (e.g., enzyme inhibition IC₅₀, receptor binding Kᵢ) .

Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. Example SAR Data :

DerivativeEnzyme Inhibition (%)Receptor Binding (Kᵢ, nM)
Parent Compound65 ± 3120 ± 15
4-Fluoro Analog82 ± 445 ± 8
Cyclopropyl Derivative48 ± 2220 ± 20

What strategies resolve contradictions in stability data under different storage conditions?

Advanced Research Question
Stability conflicts (e.g., degradation at RT vs. -20°C) require:

  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (UV, 254 nm) .
  • Analytical Tracking : Monitor via TLC (Rf = 0.3 in EtOAc/hexane) and quantify decomposition products (e.g., hydrolysis to 2-[(1-phenylpropyl)amino]acetic acid) .
  • Stabilizers : Add antioxidants (0.1% BHT) or store as hydrochloride salt (improved solubility and shelf life) .

How can researchers optimize enantiomeric purity for chiral variants?

Advanced Research Question
Approaches :

  • Chiral Resolution : Use HPLC with a Chiralpak AD-H column (hexane:IPA 85:15, 1 mL/min) .
  • Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) to achieve >90% ee .
  • Crystallization : Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid .

What analytical techniques validate batch-to-batch consistency in academic synthesis?

Basic Research Question

  • GC-MS : Quantify residual solvents (e.g., DMF < 500 ppm) .
  • Elemental Analysis : Confirm C, H, N within ±0.3% of theoretical values .
  • IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at 1740 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(1-phenylpropyl)amino]acetate
Reactant of Route 2
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Methyl 2-[(1-phenylpropyl)amino]acetate

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